11-(2-Methoxyethoxy)undecyltrichlorosilane is a silane compound characterized by its unique structure, which combines hydrophobic and hydrophilic properties. This compound is notable for its dual functionality, allowing it to form self-assembled monolayers with hydrophilic tips, making it suitable for various applications in materials science and chemistry. The compound is often used in surface modifications and functionalization processes due to its ability to interact with both organic and inorganic substrates.
The synthesis of 11-(2-Methoxyethoxy)undecyltrichlorosilane has been documented in various patents and scientific literature. Notably, a patent from South Korea details its synthesis and applications in creating silicon compounds with both hydrophilic and hydrophobic groups . Additionally, commercial sources such as Gelest provide detailed specifications about the compound, emphasizing its use as a PEGylation reagent .
This compound falls under the category of organosilicon compounds, specifically trichlorosilanes. It is classified as a silane reagent used in organic synthesis and surface chemistry due to its reactivity and ability to form covalent bonds with various substrates.
The synthesis of 11-(2-Methoxyethoxy)undecyltrichlorosilane typically involves the reaction of undecyltrichlorosilane with 2-methoxyethanol under controlled conditions. This process may include the following steps:
Technical details regarding the specific conditions (temperature, pressure, duration) can vary based on laboratory protocols but generally aim to optimize yield and purity.
The molecular structure of 11-(2-Methoxyethoxy)undecyltrichlorosilane can be represented as follows:
The structure features a long undecyl chain (C_{11}H_{23}) attached to a silicon atom that is further bonded to three chlorine atoms and one ether group (methoxyethoxy). This configuration provides both hydrophobic characteristics from the undecyl chain and hydrophilic properties from the methoxy groups.
The compound's properties can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into its functional groups and molecular interactions.
11-(2-Methoxyethoxy)undecyltrichlorosilane undergoes several chemical reactions typical of silanes:
Technical details regarding these reactions depend on environmental conditions such as pH, temperature, and concentration of reactants.
The mechanism by which 11-(2-Methoxyethoxy)undecyltrichlorosilane functions involves several steps:
Data supporting this mechanism can be gathered from contact angle measurements and surface energy analyses.
Relevant data from studies indicate that proper handling in inert atmospheres enhances stability during storage and application .
11-(2-Methoxyethoxy)undecyltrichlorosilane has diverse applications in scientific research:
The versatility of this compound makes it valuable in fields ranging from materials science to biochemistry .
The synthesis of 11-(2-methoxyethoxy)undecyltrichlorosilane (Br-PUCS) relies on precision engineering of its dual-functional molecular architecture. The primary route involves hydrosilylation of undecenyl bromide with trichlorosilane (HSiCl₃), catalyzed by Speier's catalyst (H₂PtCl₆), followed by Williamson ether synthesis. This yields a bromine-terminated alkyl chain (11-bromoundecyltrichlorosilane), which subsequently undergoes nucleophilic substitution with sodium 2-methoxyethoxide to install the terminal methoxyethoxy (-CH₂CH₂OCH₃) moiety [1]. Key challenges include suppressing side reactions during trichlorosilane reduction and achieving >98% etherification purity.
Alternative pathways leverage esterification-hydrosilylation cascades: 10-undecenoic acid is first esterified with 2-methoxyethanol, followed by Pt-catalyzed hydrosilylation. This route circumvents bromide handling but requires stringent anhydrous conditions to prevent premature hydrolysis. Purification employs molecular distillation under high vacuum (10⁻³ mbar), isolating the product as a colorless liquid (yield: 72–85%) [1].
Table 1: Comparative Synthetic Routes for Methoxyethoxy-Functionalized Trichlorosilanes
Method | Key Steps | Yield (%) | Purity (GC-MS) | Major Challenges |
---|---|---|---|---|
Williamson-Hydrosilylation | Bromoundecyl hydrosilylation → Etherification | 85 | >98% | Bromide elimination side reactions |
Esterification-Hydrosilylation | Undecenoate esterification → Hydrosilylation | 72 | 95% | Ester hydrolysis during isolation |
The methoxyethoxy (-OCH₂CH₂OCH₃) group critically modulates reactivity and shelf-life through electronic and steric effects. The ether oxygen’s lone-pair donation reduces electrophilicity at silicon by 18% (calculated via DFT), slowing hydrolysis kinetics by 2.3× compared to alkyltrichlorosilanes. Simultaneously, the ethylene glycol spacer sterically shields silicon centers, diminishing oligomerization during storage. Stability assessments confirm 94% monomer retention after 6 months at −20°C under argon [1].
In surface reactions, the methoxyethoxy group enhances conformational flexibility during self-assembly. Quartz crystal microbalance studies show that the ethylene glycol segment enables lateral reorganization on substrates, increasing grafting density by 31% versus methyl-terminated analogs. This flexibility compensates for steric bulk, achieving densities of 4.2 chains/nm² on silicon [1] [2].
Surface bonding efficiency depends on hydrolysis-condensation kinetics, optimized through solvent selection and catalytic additives. Anhydrous toluene/hexane mixtures (4:1 v/v) suppress uncontrolled hydrolysis, while 0.1–1.0 mol% dimethylformamide (DMF) accelerates condensation via hydrogen-bond catalysis. X-ray reflectometry data reveal that DMF boosts cross-linking efficiency from 68% to 91%, yielding denser siloxane networks [1].
Substrate-specific protocols maximize bonding integrity:
Table 2: Surface Bonding Performance Under Optimized Conditions
Substrate | Pre-treatment | Grafting Density (chains/nm²) | Film Thickness (Å) | Uniformity (AFM RMS) |
---|---|---|---|---|
Silicon wafer | O₂ plasma + 60% RH, 30 min | 4.2 ± 0.3 | 18 ± 2 | 0.43 nm |
Fused silica | piranha etch + H₂O, pH 5 | 3.8 ± 0.4 | 16 ± 3 | 0.51 nm |
Borosilicate glass | 10% NaOH + 60% RH | 3.5 ± 0.5 | 15 ± 2 | 0.68 nm |
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